4-Chloro-5,8-dimethylquinoline-2-carboxylic acid
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Overview
Description
4-Chloro-5,8-dimethylquinoline-2-carboxylic acid: is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is characterized by a quinoline core substituted with chloro, methyl, and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid typically involves the chlorination of 5,8-dimethylquinoline followed by carboxylation . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted quinolines with various functional groups.
Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include quinoline alcohols or aldehydes.
Scientific Research Applications
4-Chloro-5,8-dimethylquinoline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst in certain reactions.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-2,6-dimethylquinoline: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2-Chloro-5,8-dimethoxy-4-methylquinoline: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications.
7-Bromo-2-chloro-4,8-dimethylquinoline: Bromine substitution adds different reactivity and potential biological activities.
Uniqueness: 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-chloro-5,8-dimethylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-4-7(2)11-10(6)8(13)5-9(14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHQWMHNSJGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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